1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium . It’s also worth noting that benzothiazole derivatives have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
tuberculosis . The compound’s interaction with its target likely results in changes that inhibit the bacterium’s ability to grow and reproduce.
Biochemical Pathways
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This could potentially affect a variety of downstream effects, given the wide range of biological activities associated with prostaglandins.
Pharmacokinetics
Thiazoles, which are structurally similar to benzothiazoles, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . This could potentially lead to a decrease in the symptoms of tuberculosis.
Preparation Methods
The synthesis of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under acidic or basic conditions. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and anticancer agent
Industry: It is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be compared with other benzothiazole and pyrazole derivatives:
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share similar structural features and biological activities
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole exhibit similar chemical reactivity and applications.
Unique features: The combination of benzothiazole and pyrazole rings in this compound provides a unique scaffold that enhances its biological activity and chemical versatility
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8(2)11-7-10(13(18)19)16-17(11)14-15-9-5-3-4-6-12(9)20-14/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGSOLSFCRDEHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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